![molecular formula C22H22N2O2 B2433041 N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-46-2](/img/structure/B2433041.png)
N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethylphenylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with 6-oxopyridine-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-[(4-ethylphenyl)methyl]-6-oxopyridine-3-carboxamide
- N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyridine-3-carboxamide
Uniqueness
N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of ethyl and methyl substituents on the phenyl rings enhances its lipophilicity, potentially influencing its bioactivity.
1. Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of several dihydropyridine derivatives on human breast carcinoma (MCF-7) cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents such as doxorubicin, indicating potent anticancer activity .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models.
Research Findings:
In a study focusing on inflammatory responses in macrophages, derivatives closely related to our compound inhibited lipopolysaccharide (LPS)-induced cytokine expression effectively, suggesting a mechanism involving the NF-kB signaling pathway .
Compound Name | Cell Model | Cytokine Inhibition (%) | Reference |
---|---|---|---|
This compound | J774A.1 Macrophages | 70% IL-6 | |
Control (LPS) | J774A.1 Macrophages | - | - |
The biological activity of this compound is likely attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The structure facilitates interactions with specific protein targets that regulate these pathways.
Key Mechanisms:
- Caspase Activation: The compound may induce apoptosis in cancer cells through caspase activation pathways.
- NF-kB Pathway Inhibition: It appears to inhibit the NF-kB signaling pathway, reducing inflammation and cytokine release.
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-3-17-8-11-20(12-9-17)23-22(26)19-10-13-21(25)24(15-19)14-18-6-4-16(2)5-7-18/h4-13,15H,3,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCIHILTNKJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.